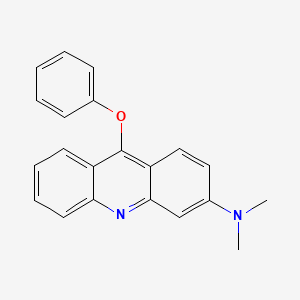
2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl isothiocyanate.
Attachment of the Dipropylamino Group: The dipropylamino group is attached via a nucleophilic substitution reaction, typically using dipropylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It has potential antiproliferative activity against cancer cell lines, making it a candidate for anticancer drug development.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In the context of its antiproliferative activity, the compound is believed to interfere with the DNA synthesis and cell division processes in cancer cells. This is achieved by binding to specific enzymes or receptors involved in these pathways, thereby inhibiting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-dimethyl-3-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea: Another thiadiazole derivative with potential antiproliferative activity.
2-[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: A compound with similar structural features but different functional groups.
Uniqueness
2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dipropylamino group, in particular, contributes to its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
675578-69-5 |
|---|---|
Formule moléculaire |
C16H22N4OS |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H22N4OS/c1-3-10-20(11-4-2)12-14(21)17-16-19-18-15(22-16)13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,17,19,21) |
Clé InChI |
SRBOQWHPBMXNIX-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CC(=O)NC1=NN=C(S1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


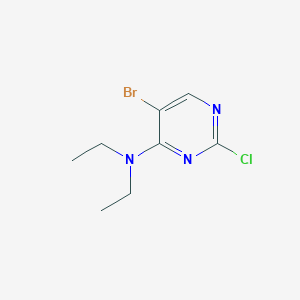
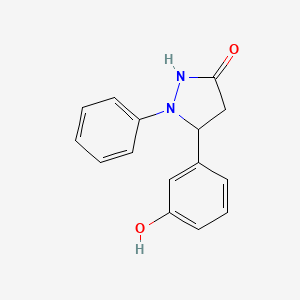
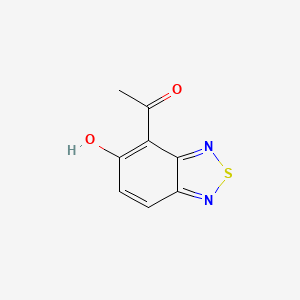
![Cyclopenta[kl]acridine](/img/structure/B15214711.png)
![N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide](/img/structure/B15214736.png)
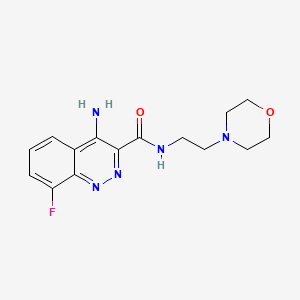
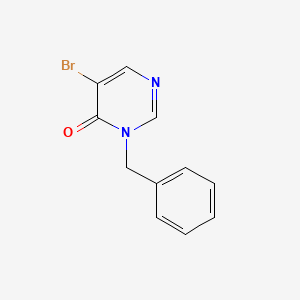
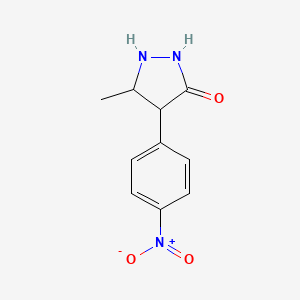
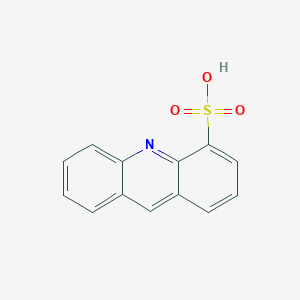
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-](/img/structure/B15214772.png)
![4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B15214775.png)
![1-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]-2-chloroethan-1-one](/img/structure/B15214793.png)
![2-Aminocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B15214795.png)
